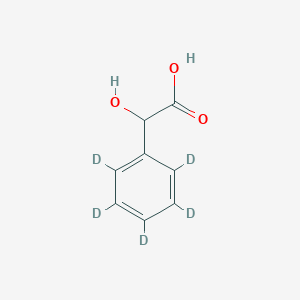

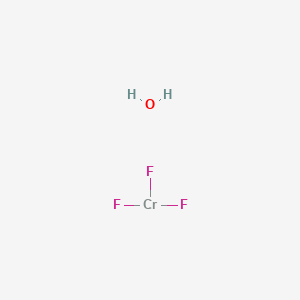

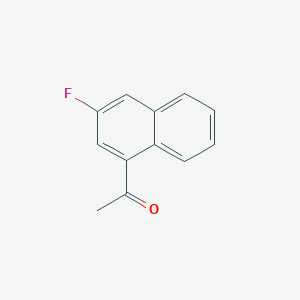

![molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2](/img/structure/B47119.png)

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves the reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates. This process can be accelerated by electron-withdrawing substituents and catalyzed by triethylamine in certain solvents, such as toluene but not in dioxane, suggesting a method for preparing substituted 4 H -1,3-benzoxazin-2(3 H )-ones (Mindl et al., 2000).

Molecular Structure Analysis

The molecular structure of similar carbamate compounds has been analyzed, revealing significant features such as dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, in certain carbamate structures, supramolecular layers are linked by hydroxy–sulfonamide and carbamate–carbamate hydrogen bonds, alongside C—H⋯O and C—H⋯π interactions, indicating a complex interplay of structural elements (Moreth et al., 2012).

Chemical Reactions and Properties

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate and its derivatives undergo various chemical reactions, including cyclization and nucleophilic substitutions, influenced by the nature of substituents and reaction conditions. These reactions often lead to the formation of cyclic compounds and other derivatives with potential biological activity. The kinetics of these reactions can be significantly affected by the electronic and steric factors of substituents on the benzene ring, highlighting the importance of molecular structure in determining chemical reactivity (Yakushijin et al., 1981).

Physical Properties Analysis

The physical properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis and formulation. Studies have detailed the hydrogen bonding and crystal packing of carbamate compounds, offering insights into their stability and interactions with other molecules (Garden et al., 2007).

科学研究应用

Environmental Impact and Degradation

Chlorpropham, a primary N-phenyl carbamate to which Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is structurally related, has been studied for its environmental impact and degradation mechanisms. Chlorpropham, used as a pesticide, poses environmental and human health risks due to its persistence and toxic breakdown products. Research focusing on its degradation through hydrolysis, biolysis, photolysis, and thermal processes aims to understand the variability in degradation rates and the environmental partitioning of these compounds (Smith & Bucher, 2012).

Synthesis and Applications in Organic Chemistry

Benzoxaboroles, bearing structural similarity to benzyl carbamates, showcase a wide range of applications from synthesis building blocks to biological activities. Their unique properties have led to recent investigations into their synthesis, properties, and applications, indicating the versatility of benzyl carbamate analogs in organic chemistry (Adamczyk-Woźniak et al., 2009).

Catalytic Functionalization of Hydrocarbons

Research into the selective functionalization of saturated C-H bonds has highlighted the role of metalloporphyrin catalysts, which could potentially be applied to benzyl carbamates. These catalysts facilitate the formation of C-O, C-N, and C-C bonds via hydroxylation, amination, and carbenoid insertion, expanding the synthetic toolbox for modifying benzyl carbamate structures for various applications (Che et al., 2011).

Structure-Metabolism Relationships

The metabolic hydrolysis of carbamates, including those structurally related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, has been reviewed to understand the relationship between molecular structure and metabolic stability. This insight is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic properties (Vacondio et al., 2010).

Non-Phosgene Synthesis of N-Substituted Carbamates

The search for greener synthetic routes has led to the exploration of non-phosgene methods for producing N-substituted carbamates, including those using CO2 as a carbonyl source. This approach not only reduces toxicity and environmental impact but also utilizes CO2, offering a sustainable alternative for synthesizing benzyl carbamate derivatives (Jianpen, 2014).

属性

IUPAC Name |

benzyl N-[2-(hydroxymethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHVJNBWUFANQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561465 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate | |

CAS RN |

111881-64-2 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

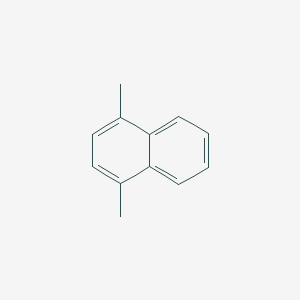

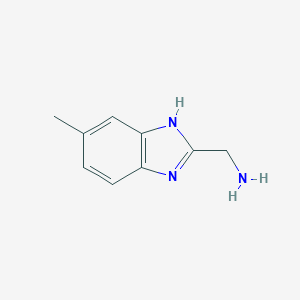

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

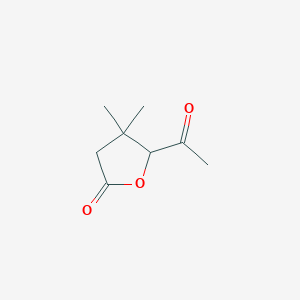

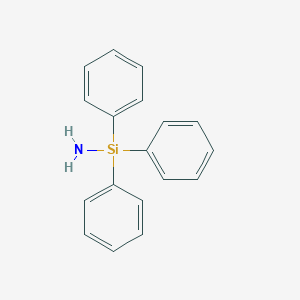

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

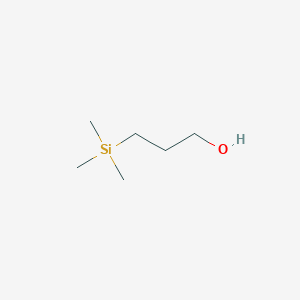

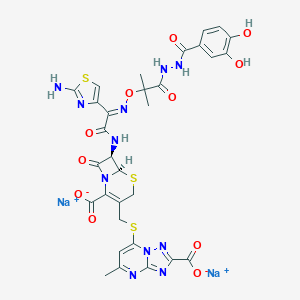

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)